Cas no 2680688-25-7 (tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate)

tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate
- EN300-28290662
- 2680688-25-7
-
- インチ: 1S/C11H16BrN3O2/c1-5-7-8(12)9(14-6-13-7)15-10(16)17-11(2,3)4/h6H,5H2,1-4H3,(H,13,14,15,16)
- InChIKey: NDLGOYCJHPZUIS-UHFFFAOYSA-N
- SMILES: BrC1=C(N=CN=C1CC)NC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 301.04259g/mol
- 同位素质量: 301.04259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 268
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.1Ų
- XLogP3: 2.6
tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28290662-0.1g |
tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate |
2680688-25-7 | 95.0% | 0.1g |
$553.0 | 2025-03-19 | |
Enamine | EN300-28290662-1.0g |
tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate |
2680688-25-7 | 95.0% | 1.0g |
$628.0 | 2025-03-19 | |
Enamine | EN300-28290662-0.25g |
tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate |
2680688-25-7 | 95.0% | 0.25g |
$579.0 | 2025-03-19 | |
Enamine | EN300-28290662-1g |
tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate |
2680688-25-7 | 1g |
$628.0 | 2023-09-08 | ||
Enamine | EN300-28290662-5.0g |
tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate |
2680688-25-7 | 95.0% | 5.0g |
$1821.0 | 2025-03-19 | |
Enamine | EN300-28290662-0.5g |
tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate |
2680688-25-7 | 95.0% | 0.5g |
$603.0 | 2025-03-19 | |
Enamine | EN300-28290662-0.05g |
tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate |
2680688-25-7 | 95.0% | 0.05g |
$528.0 | 2025-03-19 | |
Enamine | EN300-28290662-2.5g |
tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate |
2680688-25-7 | 95.0% | 2.5g |
$1230.0 | 2025-03-19 | |
Enamine | EN300-28290662-10.0g |
tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate |
2680688-25-7 | 95.0% | 10.0g |
$2701.0 | 2025-03-19 | |
Enamine | EN300-28290662-10g |
tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate |
2680688-25-7 | 10g |
$2701.0 | 2023-09-08 |
tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate 関連文献
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamateに関する追加情報
tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate: A Comprehensive Overview
The compound tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate, identified by the CAS number 2680688-25-7, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structure of this compound comprises a pyrimidine ring substituted with a bromine atom at position 5, an ethyl group at position 6, and a tert-butyl carbamate group at position 4. These substituents contribute to its unique chemical properties and biological functions.
Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery, particularly in the development of anticancer agents. The presence of the bromine atom in the pyrimidine ring introduces electronic effects that can enhance the compound's binding affinity to target proteins. Additionally, the tert-butyl carbamate group is known to improve pharmacokinetic properties such as solubility and bioavailability, making this compound a promising candidate for further exploration in medicinal chemistry.
One of the most notable aspects of tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate is its potential as an antitumor agent. Researchers have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy drugs. The mechanism of action involves inhibition of key enzymes involved in cell proliferation and apoptosis regulation, such as cyclin-dependent kinases (CDKs). This finding underscores its potential as a novel therapeutic agent for treating refractory cancers.
In addition to its antitumor activity, this compound has shown promise in antiviral research. The pyrimidine core is a common structural motif in antiviral agents, and the substitution pattern in this molecule may enhance its ability to inhibit viral replication. Studies are currently underway to evaluate its efficacy against emerging viral pathogens, which could expand its application in infectious disease treatment.
The synthesis of tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include nucleophilic substitution reactions, carbonylative coupling, and purification techniques such as chromatography and crystallization. These methods ensure high purity and yield, which are critical for subsequent biological testing.
From an analytical standpoint, this compound has been characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These analyses provide detailed insights into its molecular structure, stereochemistry, and physical properties, which are essential for understanding its behavior in biological systems.
In terms of pharmacokinetics, studies have shown that tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate exhibits favorable absorption profiles in preclinical models. Its tert-butyl group contributes to increased lipophilicity, enhancing its ability to cross cellular membranes and reach intracellular targets. However, further investigations are required to optimize its pharmacokinetic parameters for clinical use.
The safety profile of this compound has also been evaluated through acute toxicity studies and genotoxicity assays. Results indicate that it has a relatively low toxicity profile compared to conventional chemotherapeutic agents, suggesting a better safety margin for patients undergoing treatment.
In conclusion, tert-butyl N-(5-bromo-6-ethylpyrimidin-4-y1)carbamate, with its unique structural features and promising biological activities, represents a valuable addition to the arsenal of potential therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications, positioning it as a leading candidate in the development of next-generation drugs for cancer and infectious diseases.
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